Einecs 301-003-2

Description

Properties

CAS No. |

93966-51-9 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

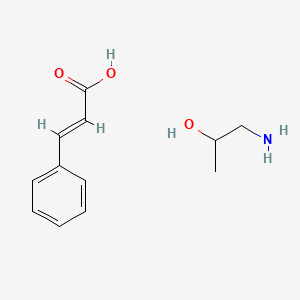

1-aminopropan-2-ol;(E)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2.C3H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3(5)2-4/h1-7H,(H,10,11);3,5H,2,4H2,1H3/b7-6+; |

InChI Key |

COVABMBOJCPPPV-UHDJGPCESA-N |

Isomeric SMILES |

CC(CN)O.C1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

CC(CN)O.C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Approaches to Preparation of Einecs 301-003-2

The primary route for the preparation of this compound involves the direct reaction of its two constituent molecules: cinnamic acid and 1-aminopropan-2-ol (B43004). ontosight.ai This reaction can be performed by combining the two reactants, often in a suitable solvent, to facilitate the ionic interaction and subsequent salt formation. A notable application of this reaction is in the purification of enantiomers of 1-aminopropan-2-ol, where trans-cinnamic acid is used as a resolving agent to form a diastereomeric salt that can be separated by crystallization. google.comgoogle.com

The definition of the compound as a 1:1 adduct dictates that the optimal stoichiometric ratio for its formation is equimolar. ontosight.ai In practice, the synthesis often involves reacting one equivalent of the amino alcohol with approximately one equivalent of the carboxylic acid. google.com

Deviations from a 1:1 molar ratio can impact the yield and purity of the final product. Using an excess of one reactant may be employed to drive the reaction to completion, but this would necessitate additional purification steps to remove the unreacted starting material. For crystallization-based purifications, such as in chiral resolutions, precise control of stoichiometry is crucial for obtaining a high-purity diastereomeric salt. google.com The law of mass action suggests that the rate of the salt formation is dependent on the concentration of both reactants. nih.gov

Table 1: Representative Influence of Stoichiometric Ratio on Salt Formation Yield (Illustrative data based on general principles of salt formation)

| Molar Ratio (Cinnamic Acid : 1-Aminopropan-2-ol) | Theoretical Yield (%) | Purity Concerns |

| 0.8 : 1.0 | 80 | Excess amino alcohol |

| 1.0 : 1.0 | >95 | High purity achievable |

| 1.2 : 1.0 | 100 (based on amino alcohol) | Excess carboxylic acid |

The choice of solvent is a critical parameter in the synthesis of this compound, as it influences the solubility of the reactants and the resulting salt, which in turn affects reaction rate and ease of product isolation. Patents describing similar processes utilize anhydrous organic solvents such as absolute ethanol (B145695) or di-isopropyl ether. google.comgoogle.com The solubility of the resulting salt in the chosen solvent is paramount; for isolation via precipitation, a solvent in which the salt is poorly soluble is ideal.

The polarity of the solvent can also play a role. For related reactions, such as the aminolysis of epoxides, decreasing the polarity of the solvent has been shown to increase regioselectivity. emich.edu In the context of acid-base reactions, protic solvents can facilitate proton transfer, while aprotic solvents may be preferred if the resulting salt is intended to precipitate. The temperature effect on the extraction of carboxylic acids by amines is stronger in diluents of low polarity. researchgate.net

Table 2: Effect of Solvent System on Adduct Formation (Illustrative data based on general principles of salt formation and solubility)

| Solvent | Dielectric Constant (approx.) | Expected Outcome for Salt Formation |

| Water | 80.1 | High solubility, difficult isolation by precipitation |

| Ethanol | 24.5 | Good solubility for reaction, salt may crystallize on cooling |

| Acetone | 21.0 | Moderate solubility, potential for crystallization |

| Di-isopropyl Ether | 3.9 | Low solubility, promotes precipitation of the salt |

| Toluene | 2.4 | Very low solubility, may result in slow reaction |

Temperature is a key factor influencing both the rate of reaction and the stability of the final product. For the synthesis of related amino carboxylic acid salts, temperatures are typically maintained between 120°C and 220°C. google.com Temperatures below this range can lead to very slow reaction rates, while temperatures exceeding it may cause the catalyst to lose selectivity or lead to degradation of the product. google.com The direct reaction of a carboxylic acid and an amine to form a salt is generally exothermic and can proceed at room temperature. However, if subsequent dehydration to an amide is desired, temperatures above 100°C are required. libretexts.org The extraction of carboxylic acids with amines is also a temperature-dependent process. researchgate.net

Pressure is not typically a critical parameter for simple acid-base salt formation under standard conditions. However, in related syntheses, such as the hydrogenation of amino acids to amino alcohols, high pressure is employed. researchgate.net For industrial-scale processes involving volatile solvents, pressure may be controlled to maintain the solvent in the liquid phase at elevated temperatures.

Table 3: General Influence of Temperature on Synthesis (Illustrative data based on general principles)

| Temperature Range | Reaction Rate | Potential Issues |

| 0 - 25 °C | Slow to Moderate | May be suitable for controlled crystallization |

| 25 - 80 °C | Moderate to Fast | Generally optimal for laboratory-scale salt formation |

| 80 - 150 °C | Fast | Increased risk of side reactions or degradation |

| > 150 °C | Very Fast | High risk of decomposition and by-product formation |

Solvent System Effects on Adduct Formation

Alternative Synthetic Routes to Related Amino Alcohol-Carboxylic Acid Compounds

While the direct combination of cinnamic acid and 1-aminopropan-2-ol is the most straightforward route to this compound, alternative methods exist for the synthesis of related amino alcohol-carboxylic acid compounds. These methods often involve the transformation of one functional group into another.

One innovative, environmentally friendly method involves the dehydrogenation of amino alcohols to form amino acid salts using a ruthenium pincer complex as a catalyst. acs.orgnih.gov In this process, water acts as both the solvent and the oxidant, with the liberation of hydrogen gas. acs.orgnih.gov This presents a green alternative to traditional oxidation methods.

Another approach is the oxidation of amino alcohols in the presence of an alkali metal hydroxide (B78521) and a Raney copper catalyst. google.com This method can be used to produce various amino carboxylic acid salts. google.com Furthermore, carboxylic acids and their derivatives can be synthesized through the hydrolysis of esters, nitriles, or amides, though this would be a more indirect route to the final salt. britannica.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. Key areas of focus include the use of safer solvents, energy efficiency, and atom economy.

Use of Greener Solvents: As mentioned, water can be used as a solvent in some catalytic systems for the synthesis of amino acid salts from amino alcohols, making the process more environmentally benign. acs.orgnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It often leads to shorter reaction times, higher yields, and can sometimes be performed without a solvent. organic-chemistry.org This technique has been successfully applied to the synthesis of β-amino alcohols and their derivatives. emich.edunih.govmdpi.comresearchgate.net A solvent-free, microwave-assisted synthesis of amino acid salts has also been reported. rsc.org

Atom Economy: The direct salt formation between cinnamic acid and 1-aminopropan-2-ol is an addition reaction with 100% atom economy. Alternative routes, such as those involving protecting groups or multi-step syntheses, would have lower atom economy. The catalytic conversion of amino alcohols to carboxylic acid salts with the liberation of hydrogen is also highly atom-economical. researchgate.net

Derivatization and Functionalization Studies of this compound

The compound this compound, being a salt of cinnamic acid and 1-aminopropan-2-ol, possesses multiple functional groups that can be targeted for derivatization: the carboxylate group, the ammonium (B1175870) group, the hydroxyl group, and the alkene moiety of the cinnamate (B1238496).

Amide and Ester Formation: The most common derivatization involves the formation of amides or esters. Cinnamoyl chloride, the acid chloride of cinnamic acid, can be reacted with various amines and alcohols to produce a range of cinnamamide (B152044) and cinnamate ester derivatives. analis.com.my Specifically, the reaction of E-cinnamoyl chloride with S-1-aminopropan-2-ol yields S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide. google.com The direct reaction between carboxylic acids and amines or alcohols to form amides and esters can also be achieved using coupling reagents or under specific catalytic conditions. libretexts.orgstudymind.co.uk

Functionalization of the Cinnamate Moiety: The cinnamic acid framework itself is a versatile scaffold for further modification. Decarboxylative functionalization reactions can lead to the formation of new C-C and C-heteroatom bonds. rsc.orgcapes.gov.br The double bond can undergo various addition reactions, and the aromatic ring can be subjected to electrophilic substitution. nih.govbeilstein-journals.org

Modification of the Amino Alcohol: The hydroxyl group of the 1-aminopropan-2-ol moiety could be esterified or etherified, while the ammonium group can be involved in further acid-base chemistry or N-alkylation reactions under appropriate conditions.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxyl group of cinnamic acid is a versatile functional group that readily undergoes esterification and amidation reactions, forming a wide array of derivatives. These transformations are fundamental in organic synthesis and are employed to modify the properties of the parent acid.

Esterification:

The conversion of cinnamic acid to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting cinnamic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a heteropolyacid like H₆P₂W₁₈O₆₂·24 H₂O. uns.ac.idarkat-usa.orgtjpr.org This reaction is typically performed under reflux conditions. uns.ac.idtjpr.org The yield of the esterification can be influenced by the reaction time and the molar ratio of the reactants, with an excess of the carboxylic acid often favoring ester formation. uns.ac.id For instance, the synthesis of menthyl cinnamate from cinnamic acid and menthol (B31143) has been reported using sulfuric acid as a catalyst. uns.ac.id

Alternatively, cinnamoyl chloride, the acid chloride derivative of cinnamic acid, can be reacted with alcohols to produce esters. This method is often faster and not reversible, but requires the prior conversion of cinnamic acid to its acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. arkat-usa.org

Amidation:

The formation of amides from cinnamic acid is another crucial transformation. This can be accomplished by reacting cinnamic acid with an amine using a variety of coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of additives to suppress side reactions and improve yields. beilstein-journals.organalis.com.my For example, the amidation of cinnamic acid with p-anisidine (B42471) has been optimized using EDC.HCl in anhydrous THF. analis.com.my

Other reagents that facilitate the amidation of cinnamic acid include 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine, and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). beilstein-journals.orgsciencemadness.org More recently, methods involving the in-situ formation of active acid fluorides using reagents like pentafluoropyridine (B1199360) (PFP) have also been developed. beilstein-journals.org A copper-catalyzed decarboxylative amidation of cinnamic acids with N-fluorobenzenesulfonimide (NFSI) provides a stereospecific route to (E)-amination products. rsc.org

Table 1: Selected Reagents for Esterification and Amidation of Cinnamic Acid

| Reaction Type | Reagent/Catalyst | Description | Reference(s) |

| Esterification | Sulfuric Acid (H₂SO₄) | Classical Fischer-Speier esterification with an alcohol. | uns.ac.idtjpr.org |

| Esterification | Heteropolyacid (e.g., H₆P₂W₁₈O₆₂·24 H₂O) | An environmentally friendly catalyst for direct esterification. | arkat-usa.org |

| Amidation | EDC.HCl | A common carbodiimide (B86325) coupling agent for direct amidation. | analis.com.my |

| Amidation | CDMT / N-Methylmorpholine | A triazine-based coupling reagent system. | sciencemadness.org |

| Amidation | COMU | A phosphonium-based coupling reagent. | beilstein-journals.org |

| Amidation | PFP | Forms an active acid fluoride (B91410) intermediate for amidation. | beilstein-journals.org |

| Amidation | Cu-catalyst / NFSI | Catalytic decarboxylative amidation. | rsc.org |

Reactions Involving the Hydroxyl and Amino Groups

1-Aminopropan-2-ol is a chiral molecule containing both a primary amino group and a secondary hydroxyl group. These functional groups can undergo a variety of reactions, either independently or in concert.

Reactions of the Amino Group:

The primary amino group in 1-aminopropan-2-ol is nucleophilic and can participate in a range of reactions. It can be acylated by reacting with acid chlorides or anhydrides to form amides. It can also undergo nucleophilic substitution reactions. cymitquimica.com For example, the amino group can be protected by reacting with reagents like tert-butyl chloroformate to form a tert-butoxycarbonyl (Boc) protected amine, which is a common strategy in multi-step organic synthesis. The amino group also allows the molecule to act as a base and form salts with acids. vulcanchem.com

Reactions of the Hydroxyl Group:

The secondary hydroxyl group in 1-aminopropan-2-ol can be esterified by reaction with carboxylic acids or their derivatives. smolecule.com For instance, it can react with cinnamic acid or cinnamoyl chloride to form the corresponding ester. The hydroxyl group can also be oxidized to a ketone. For example, oxidation with an appropriate oxidizing agent would yield 1-aminopropan-2-one. Conversely, the related compound 1-hydroxypropan-2-one can be stereoselectively reduced to form (R)-propane-1,2-diol using ketoreductase enzymes. ajpamc.com

Combined Reactivity:

The presence of both amino and hydroxyl groups in close proximity allows for the formation of bicyclic structures and participation in more complex transformations. smolecule.com For example, the compound can act as a bidentate ligand in coordination chemistry. cymitquimica.com Microwave-assisted ring-opening of epoxides with amines, including those structurally related to 1-aminopropan-2-ol, provides an efficient route to a library of β-amino alcohols. acs.org

Table 2: Reactivity of Functional Groups in 1-Aminopropan-2-ol

| Functional Group | Reaction Type | Product Type | Reference(s) |

| Amino Group | Acylation | Amide | |

| Amino Group | Nucleophilic Substitution | Substituted Amine | cymitquimica.com |

| Hydroxyl Group | Esterification | Ester | smolecule.com |

| Hydroxyl Group | Oxidation | Ketone |

Advanced Structural Characterization and Solid State Chemistry

Crystal Engineering and Polymorphism of Nifuroxazide

Crystal engineering of Nifuroxazide involves a rational approach to designing and synthesizing new solid forms with tailored properties. researchgate.net This field leverages the understanding of intermolecular interactions to control the assembly of molecules into specific crystalline architectures.

The cultivation of high-quality single crystals is a prerequisite for definitive structural elucidation via X-ray diffraction. A variety of techniques are employed to achieve this for organic molecules like Nifuroxazide. Common methods include:

Slow Evaporation: This technique involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over days or weeks. For instance, Nifuroxazide cocrystals have been successfully grown by slow evaporation from solvents like acetonitrile (B52724) and mixtures of ethanol (B145695) and N,N'-dimethylformamide. unife.it

Vapor Diffusion: In this method, a solution of the compound is placed in a vial, which is then placed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. rsc.org

Cooling Crystallization: This involves dissolving the solute in a solvent at an elevated temperature and then slowly cooling the solution. The decrease in temperature lowers the solubility, leading to the formation of crystals. rsc.org

Gel Crystallization: A method particularly useful for obtaining metastable polymorphs, crystallization in a gel matrix, such as one formed from tetramethoxysilane (B109134) (TMOS), can control nucleation and growth, sometimes yielding crystal forms not accessible through other methods. researchgate.net

Flux Growth: This high-temperature solution growth method involves dissolving the material (solute) in a solvent (flux) at high temperatures. The solution is then slowly cooled, allowing the solute to crystallize. The crystals are later separated from the solidified flux, often by dissolving the flux in a solvent that doesn't affect the crystals. youtube.com

A study focused on Nifuroxazide polymorphism successfully synthesized eight new polymorphs, solvates, or hydrates, three of which were characterized by single-crystal X-ray diffraction, highlighting the effectiveness of rational crystallization strategies. researchgate.netresearchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but the same chemical composition. researchgate.net These different forms, or polymorphs, can exhibit significant variations in properties. Nifuroxazide is known to exhibit polymorphism, with research identifying at least three anhydrous forms (Form I, Form II, and Form III) and several solvates. researchgate.netrsc.org

The interconversion between these forms can be triggered by factors like temperature, solvent, and pressure. researchgate.net For example, two polymorphs of a compound might be enantiotropically related, meaning there is a specific transition temperature at which their relative stability inverts. researchgate.net One study detailed the discovery of two new anhydrous polymorphs of Nifuroxazide that demonstrated enhanced solubility and dissolution rates compared to the previously known form. researchgate.netrsc.org The different polymorphs arise from conformational flexibility within the Nifuroxazide molecule, which in turn leads to different hydrogen bonding patterns and crystal packing. researchgate.net

| Parameter | Form I | Form II | Form III |

|---|---|---|---|

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P 1 21/c 1 | P 1 21/c 1 |

| a (Å) | 6.879 | 13.143 | 22.324 |

| b (Å) | 8.164 | 20.463 | 12.945 |

| c (Å) | 11.410 | 6.453 | 20.040 |

| α (°) | 78.87 | 90.000 | 90.000 |

| β (°) | 78.91 | 91.144 | 94.185 |

| γ (°) | 69.68 | 90.000 | 90.000 |

Data sourced from a 2017 study on Nifuroxazide polymorphism. rsc.org

Co-crystallization is a powerful technique in crystal engineering where an active pharmaceutical ingredient (API) and a benign co-former are combined in a stoichiometric ratio within a single crystal lattice. nih.gov This strategy is particularly useful for non-ionizable drugs and can significantly alter physicochemical properties. drugdiscoverytoday.com The selection of a co-former is critical and is often guided by principles of supramolecular chemistry, such as hydrogen bond propensity models. ijlpr.com

For Nifuroxazide, co-crystallization has been explored to modify its properties. The process involves selecting co-formers that can establish robust intermolecular interactions, typically hydrogen bonds, with the Nifuroxazide molecule. nih.gov The choice of co-former can influence everything from solubility to stability. nih.gov For example, co-crystals of nitrofurantoin, a related nitrofuran, were prepared with co-formers like isoniazid (B1672263) and bipyridyl, which altered its solubility and permeability. unife.it Similar strategies can be applied to Nifuroxazide, using diverse co-formers to create a library of new solid forms with a range of properties.

Polymorphic Forms and Their Interconversion

Supramolecular Assembly and Intermolecular Interactions

The structure and stability of Nifuroxazide crystals are dictated by a hierarchy of non-covalent interactions. These forces direct the self-assembly of molecules into ordered, three-dimensional structures. rsc.org

Hydrogen bonds are among the most critical directional interactions in the supramolecular assembly of pharmaceutical compounds. rsc.orgmdpi.com In Nifuroxazide, the presence of hydrogen bond donors (the phenolic hydroxyl and amide N-H groups) and acceptors (the carbonyl oxygen, nitro group oxygens, and furan (B31954) oxygen) allows for the formation of extensive and robust hydrogen-bonding networks. rsc.org

In one study, the crystal structure of Nifuroxazide revealed that the molecules form chains through hydrogen bonds. researchgate.net The specific patterns of these hydrogen bonds can differ between polymorphs, which is a primary reason for their different crystal packing and properties. researchgate.net For example, a computational analysis using a hydrogen bond propensity model was employed to rationally select solvents that would likely form solvates with Nifuroxazide, demonstrating the predictive power of understanding these interactions. rsc.org

Conformational analysis has shown that the benzene (B151609) ring in Nifuroxazide deviates significantly from being coplanar with the 5-nitro-heterocyclic-hydrazide part of the molecule, which influences how these stacking interactions can occur. researchgate.net Finally, ubiquitous van der Waals forces, which are non-directional and arise from temporary fluctuations in electron density, provide additional stabilization to the crystal lattice, filling the voids between molecules and maximizing packing efficiency. mdpi.comscribd.com

Role of Chirality in Supramolecular Architectures

The presence of a chiral center in the 1-aminopropan-2-ol (B43004) moiety of Einecs 301-003-2 introduces a significant element of stereochemistry to its supramolecular assemblies. Chirality, or the property of non-superimposable mirror images, can dictate the packing of molecules in a crystal lattice, leading to the formation of distinct chiral supramolecular structures. The control and understanding of chirality in multicomponent systems are of great interest for applications in asymmetric catalysis and the development of chiroptical materials. nih.gov

The study of related systems, such as cocrystals of chiral amino alcohols with other carboxylic acids, has shown that the handedness of the resulting supramolecular helices can be controlled by the chirality of the amino alcohol component. nih.gov For this compound, it is expected that the (R)- and (S)-enantiomers of 1-aminopropan-2-ol would lead to the formation of enantiomeric crystal structures with mirror-image supramolecular arrangements. The precise nature of these chiral architectures, whether they form helical chains, sheets, or more complex three-dimensional networks, would be determined by the specific intermolecular interactions at play.

Table 1: Potential Chiral Supramolecular Motifs in this compound

| Supramolecular Motif | Driving Interaction | Expected Outcome with Chiral Components |

| Helical Chains | Hydrogen bonding between carboxylate and ammonium (B1175870)/hydroxyl groups | Formation of right-handed or left-handed helices depending on the enantiomer of 1-aminopropan-2-ol. |

| Chiral Sheets | π-π stacking of cinnamate (B1238496) phenyl rings guided by chiral amino alcohol | Enantioselective arrangement of stacked layers. |

| Homochiral Aggregates | Self-assembly of a single enantiomer | Formation of crystals belonging to a chiral space group. |

The rational design of chiral supramolecular polymers has been demonstrated by combining achiral components with chiral auxiliaries, where electrostatic interactions and hydrogen bonding guide the formation of helical structures. nih.gov In the case of this compound, the salt formation itself provides the primary electrostatic interaction, which, combined with the hydrogen bonding capacity of the hydroxyl and amino groups, creates a robust framework for the expression of chirality at the supramolecular level.

Phase Transition Studies of this compound

Phase transitions in solid materials involve changes in their physical state or crystal structure as a function of temperature or pressure. For a molecular salt like this compound, several types of phase transitions could be anticipated, including polymorphism, desolvation, and melting. The study of these transitions is critical for understanding the material's stability and processing characteristics.

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a common phenomenon in organic solids. Different polymorphs of this compound would exhibit distinct crystal packing and, consequently, different physical properties. The transitions between these polymorphs can be induced by temperature changes and are often investigated using techniques such as Differential Scanning Calorimetry (DSC) and variable-temperature X-ray powder diffraction (VT-XRPD). researchgate.net

The potential for polymorphism in this compound is significant due to the conformational flexibility of the 1-aminopropan-2-ol component and the various possible hydrogen-bonding motifs. For instance, different arrangements of the hydrogen-bonded networks could lead to polymorphs with varying thermal stabilities. Research on related cinnamamide (B152044) derivatives has revealed the existence of polymorphs with different intermolecular interaction patterns. researchgate.net

Another possible phase transition is desolvation. If the compound crystallizes with solvent molecules incorporated into the lattice (forming solvates or hydrates), heating can cause the loss of these solvent molecules, leading to a new crystalline or amorphous phase. The stability of such solvates and the nature of the resulting desolvated form are important considerations in pharmaceutical and materials science.

The melting transition represents the point at which the crystalline solid transforms into an isotropic liquid. For a salt, this transition can sometimes be preceded by decomposition, especially if the components are not thermally stable. The melting point is a key characteristic of a crystalline solid and can be influenced by the strength of the intermolecular interactions within the crystal lattice.

Table 2: Hypothetical Phase Transition Data for this compound

| Transition Type | Technique | Expected Observation | Significance |

| Polymorphic Transition | DSC, VT-XRPD | Endothermic or exothermic peaks in DSC; changes in the diffraction pattern with temperature. | Indicates the existence of multiple crystal forms with different stabilities. |

| Desolvation | TGA, DSC | Mass loss in TGA corresponding to solvent loss; endothermic peak in DSC. | Important for understanding the stability of solvated forms. |

| Melting | DSC, Hot-stage microscopy | Sharp endothermic peak in DSC; visual observation of melting. | Defines the upper-temperature limit of the solid state. |

Chemical Reactivity and Mechanistic Studies

Reaction Kinetics and Thermodynamics of Einecs 301-003-2

Detailed quantitative studies on the reaction kinetics and thermodynamics of this compound are not extensively reported in the available literature. However, qualitative observations from its application in asymmetric reductions provide insights into its kinetic behavior. The stereochemical outcome of reductions using its complex with lithium aluminum hydride (LiAlH₄) is highly sensitive to the "age" of the reagent. thieme-connect.degoogle.com

A noteworthy kinetic phenomenon is the "unusual aging phenomenon" observed when the reagent is prepared. thieme-connect.de A freshly prepared complex of this compound and LiAlH₄ used for the reduction of acetophenone (B1666503) yields the (R)-alcohol with 68% enantiomeric excess (ee). thieme-connect.de In contrast, if the reagent is refluxed in diethyl ether and allowed to stand for several hours, its subsequent use in the same reaction produces the (S)-alcohol with 66% ee. thieme-connect.de This reversal of stereoselectivity strongly suggests that the active catalytic species undergoes a structural transformation over time, a process governed by reaction kinetics. The stereoselectivity of these reductions is also dependent on reaction temperature, with reactions often carried out at very low temperatures (e.g., -63°C to -76°C) to maximize stereochemical control. google.comgoogle.com

Role of this compound as a Ligand in Coordination Chemistry

The bifunctional nature of this compound, possessing both a hydroxyl group and a dimethylamino group, makes it an excellent chelating ligand for metal ions. calpaclab.com This chelating ability is fundamental to its application in asymmetric synthesis.

The most documented complexation of this compound is with lithium aluminum hydride (LiAlH₄). google.comgoogle.comresearchgate.net It serves as a chiral modifier, reacting with the achiral LiAlH₄ to form a chiral reducing agent. google.com The stoichiometry of the complex can be varied; for instance, a 2:1 complex of the amino alcohol with LiAlH₄ has been utilized effectively. researchgate.net

Beyond lithium, complexation with other metals has been explored. The reaction of this compound with tri-tert-butylaluminum, Al(tBu)₃, results in the formation of (tBu)₂Al[OC(CH₂Ph)(Ph)CH(Me)CH₂NMe₂]. iospress.com This study provides definitive evidence of its coordination with aluminum.

The efficacy of this compound as a chiral ligand stems from its ability to form a stable chelate ring with a metal center. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group act as the two donor atoms.

In the case of its complex with Al(tBu)₃, X-ray crystallography has confirmed that the resulting compound is monomeric and features a six-membered heterocyclic chelate ring. iospress.com For the more commonly used LiAlH₄ complexes, while crystallographic data may be elusive due to their reactive nature, the stereochemical outcomes of their reactions are rationalized by invoking a chair-like six-membered ring transition state. thieme-connect.de This model proposes a coordination geometry where the substrate interacts with the chiral hydride reagent in a sterically defined manner, leading to the preferential formation of one enantiomer of the product.

Metal Ion Complexation Studies

Catalytic Applications of this compound and its Derivatives

The principal application of this compound is in the field of asymmetric catalysis, where its chiral scaffold is used to induce stereoselectivity in chemical reactions.

This compound is renowned for its use as a chiral auxiliary in the asymmetric reduction of prochiral ketones to chiral secondary alcohols using hydride reagents. insuf.orgacs.org The complex formed between the amino alcohol and LiAlH₄ is a potent chiral reducing agent for a variety of substrates, including aryl ketones, acetylenic ketones, and α,β-unsaturated ketones. thieme-connect.degoogle.comresearchgate.net

The level of enantioselectivity achieved is dependent on the substrate and the specific reaction conditions. For example, laboratory-scale reductions of aryl and acetylenic ketones typically yield enantiomeric excesses up to 60%, although values above 70% have been reported for certain acetylenic ketones. google.comgoogle.com The development of a 2:1 complex of the enantiomer, (2R,3S)-(+)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, with LiAlH₄ led to even higher enantioselectivities (80–88% ee) in the reduction of 3-(dialkylamino)-1-aryl-1-propanones. researchgate.net

Below is a table summarizing the performance of this compound and its enantiomer as chiral ligands in asymmetric reductions.

| Substrate | Chiral Ligand/Reagent System | Product Configuration | Enantiomeric Excess (ee) | Chemical Yield | Reference |

| Acetophenone | (+)-(2S,3R)-isomer / LiAlH₄ (fresh) | (R)-alcohol | 68% | - | thieme-connect.de |

| Acetophenone | (+)-(2S,3R)-isomer / LiAlH₄ (aged) | (S)-alcohol | 66% | - | thieme-connect.de |

| α,β-Acetylenic Ketones | (+)-(2S,3R)-isomer / LiAlH₄ | (R)-carbinols | 34-90% | 62-99% | researchgate.net |

| 3-(Dialkylamino)-1-aryl-1-propanones | (+)-(2R,3S)-isomer / LiAlH₄ (2:1 complex) | 1,3-aminoalcohols | 80-88% | - | researchgate.net |

| 1-Benzyl-DHIQs | (+)-(2S,3R)-isomer | THIQ Product | >85% | - | nih.gov |

| Aryl Ketones | (+)-(2S,3R)-isomer / LiAlH₄ | Chiral Alcohols | up to ~60% | - | google.com |

DHIQs: Dihydroisoquinolines; THIQ: Tetrahydroisoquinoline

While this compound is a chiral organic molecule, its primary and well-documented catalytic role is as a chiral ligand or auxiliary that modifies metal-based reagents, particularly metal hydrides. In this context, the catalysis is not strictly "organocatalysis," which typically refers to the use of small, metal-free organic molecules to accelerate reactions. The available scientific literature does not prominently feature this compound as a standalone organocatalyst. Its function is intrinsically linked to its ability to chelate to a metal center, thereby creating a chiral environment around the reactive metal hydride.

Asymmetric Catalysis with Chiral Amino Alcohol Moiety

Degradation Pathways and Stability Under Controlled Conditions

The chemical designated by this compound, more commonly known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol or UV-328, is recognized for its high persistence and resistance to various environmental degradation processes. fau.de Its stability is a key feature of its function as a UV absorber, but it is also a subject of detailed scientific investigation to understand its environmental fate. fau.dethegoodscentscompany.com

Biodegradation and Hydrolysis

UV-328 is not considered to be readily biodegradable. service.gov.uk Studies conducted under controlled laboratory conditions have demonstrated its limited susceptibility to microbial degradation. In a standard 28-day test (OECD 301 B), only 2% to 8% of the compound was found to have degraded in activated sludge, indicating a high degree of persistence against microbial action. service.gov.ukpops.int

The molecular structure of UV-328 lacks functional groups that are susceptible to hydrolysis. service.gov.ukpops.int Combined with its low water solubility, this inherent structural characteristic makes hydrolysis an insignificant degradation pathway. pops.int The compound is therefore considered stable in aqueous environments with respect to hydrolytic decomposition. service.gov.uk

Table 1: Biodegradability of UV-328

| Test Type | Duration | Degradation | Result | Source |

|---|---|---|---|---|

| OECD 301 B (Modified Sturm Test) | 28 days | 2-8% | Not readily biodegradable | service.gov.ukpops.int |

Stability in Soil

In soil environments, UV-328 exhibits significant persistence. Studies monitoring its disappearance from sludge-amended agricultural soils have reported disappearance half-lives (DT50) ranging from 99 to 223 days. service.gov.ukpops.int These values indicate that the compound can persist in soil for extended periods, with actual degradation half-lives potentially being even longer as disappearance can include other loss processes besides degradation. service.gov.uk

Table 2: Disappearance Half-Life (DT50) of UV-328 in Soil

| Study Conditions | DT50 (days) | Source |

|---|---|---|

| Sludge-amended soil | 179–218 | pops.int |

| Sludge-amended agricultural soil | 99–223 | service.gov.ukpops.int |

Photodegradation

As a UV absorber, UV-328 is designed to be photostable. fau.de However, research indicates that it can undergo photodegradation under certain conditions, particularly in the presence of natural organic matter (NOM). acs.org A study on the photodegradation of UV-328 under simulated solar irradiation found that excited triplet dissolved organic matter (³DOM*) is a primary factor in enhancing its degradation in aqueous environments. acs.org The observed photodegradation rate constants were significantly higher in estuarine and seawater samples compared to a phosphate-buffered saline (PBS) solution, highlighting the role of natural water constituents. acs.org In the absence of light, no significant degradation was observed. acs.org

Table 3: Photodegradation Rate Constants (k_obs) of UV-328 in Aqueous Environments under Simulated Daylight

| Medium | k_obs (h⁻¹) | Source |

|---|---|---|

| PBS | 0.0066 ± 0.0007 | acs.org |

| Estuarine Water | 0.0982 ± 0.0128 | acs.org |

| Seawater (Sample 1) | 0.0834 ± 0.0116 | acs.org |

| Seawater (Sample 2) | 0.1199 ± 0.0134 | acs.org |

| Seawater (Sample 3) | 0.1404 ± 0.0092 | acs.org |

Mechanistic studies in organic solvents containing azobis(isobutyronitrile) (AIBN) suggest a photodegradation reaction that primarily involves a chemical attack on the phenolic ring, leading to benzotriazole (B28993) as the main degradation product. acs.org

Chemical Oxidation

Advanced oxidation processes have been shown to effectively degrade UV-328. A study investigating the degradation of UV-328 in soil utilized persulfate (PS) activated by iron sulfide (B99878) (FeS). This system generated several reactive oxygen species (ROS) that contributed to the compound's removal. nih.gov The primary ROS involved were sulfate (B86663) radicals (SO₄•⁻), hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻). nih.gov This process led to a 93.0% removal of UV-328 from soil with an initial concentration of 12 mg/kg within 12 hours. nih.gov

The degradation proceeded through four main reaction pathways: amination, hydroxylation, sulfate substitution, and bond cleavage, resulting in the identification of 14 different transformation products. nih.gov

Table 4: Contribution of Reactive Oxygen Species (ROS) to UV-328 Degradation by FeS-Activated Persulfate

| Reactive Oxygen Species | Contribution (%) | Source |

|---|---|---|

| Sulfate Radical (SO₄•⁻) | 31.76 | nih.gov |

| Hydroxyl Radical (•OH) | 28.77 | nih.gov |

| Singlet Oxygen (¹O₂) | 26.52 | nih.gov |

| Superoxide Radical (•O₂⁻) | 12.95 | nih.gov |

Table of Compound Names

| Common Name / Abbreviation | Chemical Name |

| UV-328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol |

| AIBN | Azobis(isobutyronitrile) |

| M1 | Propanoic acid, 3-[[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]amino]-, methyl ester |

| Benzotriazole | 1H-Benzotriazole |

Computational and Theoretical Chemistry of Einecs 301 003 2

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Chloro-2,4-difluorobenzene at the atomic and electronic levels. These calculations, primarily based on Density Functional Theory (DFT), allow for the elucidation of the molecule's electronic architecture and the prediction of its spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of 1-Chloro-2,4-difluorobenzene is significantly influenced by the presence of its halogen substituents on the benzene (B151609) ring. The chlorine and fluorine atoms, being highly electronegative, act as electron-withdrawing groups, which in turn affects the electron distribution across the aromatic system. This electronic perturbation has a direct impact on the molecule's reactivity and intermolecular interactions.

Quantum chemical calculations, particularly using methods like DFT with the B3LYP functional, can determine key electronic parameters. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is indicative of the molecule's chemical reactivity and kinetic stability. For halogenated benzenes, the HOMO-LUMO gap is a critical factor in predicting their behavior in various chemical environments. scispace.comgoogle.com

Table 1: Calculated Electronic and Structural Properties of 1-Chloro-2,4-difluorobenzene

| Property | Calculated Value | Method |

| HOMO Energy | -7.2 eV (estimated) | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV (estimated) | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 6.4 eV (estimated) | DFT/B3LYP/6-31G |

| C-Cl Bond Length | 1.74 Å (estimated) | DFT/B3LYP/6-31G |

| C-F Bond Lengths | 1.35 Å (estimated) | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D (estimated) | DFT/B3LYP/6-31G |

Note: The values in this table are estimated based on typical results from DFT calculations for similar halogenated benzene compounds, as specific literature data for 1-Chloro-2,4-difluorobenzene is limited. The methodology cited is commonly used for such calculations. researchgate.netscispace.com

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Electronic Transitions)

Theoretical calculations are instrumental in predicting the spectroscopic properties of 1-Chloro-2,4-difluorobenzene, which can then be correlated with experimental data for validation. Vibrational spectroscopy, including infrared (IR) and Raman techniques, can be simulated by calculating the vibrational frequencies of the molecule's normal modes.

Studies on similar halogenated benzenes have demonstrated that DFT calculations can accurately predict vibrational spectra. researchgate.net The vibrational frequencies are sensitive to the nature and position of the substituents. For 1-Chloro-2,4-difluorobenzene, characteristic vibrational modes would include C-H stretching, C-C aromatic ring stretching, and C-Cl and C-F stretching and bending vibrations. Isotope effects, for instance from the presence of 35Cl and 37Cl, can also be computationally investigated and have been shown to influence the NMR spectra of this molecule. cdnsciencepub.comresearchgate.net

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted by calculating the energy difference between the ground and excited electronic states using time-dependent DFT (TD-DFT). rsc.org

Table 2: Predicted Vibrational Frequencies for Key Modes of 1-Chloro-2,4-difluorobenzene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1100 |

| C-Cl Stretch | 800 - 600 |

| C-H Out-of-plane Bend | 900 - 700 |

Note: These predicted frequency ranges are based on general values for substituted benzenes and data from computational studies on analogous molecules. Specific frequencies would require dedicated calculations for 1-Chloro-2,4-difluorobenzene. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 1-Chloro-2,4-difluorobenzene over time, providing insights into its conformational flexibility and interactions with its environment.

Conformational Analysis and Energy Landscapes

Table 3: Theoretical Conformational Energy Profile

| Dihedral Angle (hypothetical) | Relative Energy (kJ/mol) |

| 0° | 0 |

| 90° | 15 (estimated) |

| 180° | 0 |

Note: This table is illustrative for a hypothetical rotational degree of freedom. For 1-Chloro-2,4-difluorobenzene, the main dynamic aspect would be its interaction with neighboring molecules rather than internal conformational changes.

Intermolecular Interaction Potentials

MD simulations are particularly useful for characterizing the intermolecular forces between molecules of 1-Chloro-2,4-difluorobenzene or between it and other molecules in a mixture. These interactions are governed by van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. mdpi.com The calculated dipole moment suggests that electrostatic interactions will play a significant role in determining its bulk properties, such as boiling point and solubility.

The interaction potential can be modeled using force fields, which are sets of parameters that describe the potential energy of a system of atoms. By simulating a system of many 1-Chloro-2,4-difluorobenzene molecules, properties like the radial distribution function can be calculated, which provides information about the local molecular ordering in the liquid state.

Advanced Analytical Methodologies for Research of Einecs 301 003 2

High-Resolution Mass Spectrometry for Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For N-(4-nitrophenyl)maleimide (C₁₀H₆N₂O₄), the theoretical monoisotopic mass is 218.0328 g/mol . nih.govchemspider.com

In studies involving this compound, HRMS, particularly techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry, is employed to confirm the identity of synthesized products. acs.org For instance, in the analysis of a Diels-Alder adduct of N-(4-nitrophenyl)maleimide, HRMS provides the exact mass, which is then compared to the calculated value to confirm the successful reaction. acs.org

Isotopic analysis, a key feature of HRMS, allows for the resolution of peaks corresponding to molecules containing different isotopes (e.g., ¹³C instead of ¹²C). The distinct isotopic pattern serves as a fingerprint for a given elemental formula. While specific studies focusing solely on the isotopic distribution of N-(4-nitrophenyl)maleimide are not prevalent in the reviewed literature, the computed monoisotopic mass is a standard reference point derived from the most abundant isotopes. nih.gov Standard gas chromatography-mass spectrometry (GC-MS) data for N-(4-nitrophenyl)maleimide shows a top peak at an m/z of 218, corresponding to the molecular ion. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆N₂O₄ | nih.gov |

| Average Mass | 218.168 Da | chemspider.com |

| Monoisotopic Mass (Computed) | 218.03275668 Da | nih.gov |

| GC-MS Top Peak (m/z) | 218 | nih.gov |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., Solid-State NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of N-(4-nitrophenyl)maleimide and its derivatives in solution. ¹H and ¹³C NMR are routinely used to confirm the structure of the monomer and to follow its polymerization. humanjournals.comijraset.comderpharmachemica.com

¹H NMR: The proton NMR spectrum of the N-(4-nitrophenyl)maleimide monomer exhibits characteristic signals. The two equivalent protons on the maleimide (B117702) double bond (CH=CH) typically appear as a singlet at approximately δ 6.82 ppm. ijraset.com The aromatic protons of the 4-nitrophenyl group appear as two doublets, corresponding to the ortho and meta protons relative to the nitro group, typically in the range of δ 7.13-8.08 ppm. humanjournals.comijraset.com The disappearance of the signal at δ 6.82 ppm in the spectrum of the resulting polymer is a clear indication that polymerization has occurred across the maleimide double bond. humanjournals.com

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. Data available in public databases corroborates the structure of N-(4-nitrophenyl)maleimide. nih.gov

| Proton Assignment | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| Maleimide (CH=CH) | 6.82 (s) | DMSO-d6 | ijraset.com |

| Aromatic (ortho to NO₂) | 7.63-7.64 (d) | DMSO-d6 | ijraset.com |

| Aromatic (meta to NO₂) | 7.13-7.15 (d) | DMSO-d6 | ijraset.com |

Vibrational Spectroscopy for Polymorph Discrimination (e.g., Raman, FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying functional groups and investigating molecular structure. These techniques are particularly sensitive to the local environment of molecules, making them excellent for discriminating between different crystalline forms, or polymorphs.

FT-IR Spectroscopy: The FT-IR spectrum of N-(4-nitrophenyl)maleimide shows several characteristic absorption bands. ijraset.comderpharmachemica.com The symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the imide ring are typically observed around 1708-1797 cm⁻¹. ijraset.com The nitro group (NO₂) gives rise to strong symmetric and asymmetric stretching bands around 1335 cm⁻¹ and 1504 cm⁻¹, respectively. ijraset.com Aromatic C-H stretching is found near 3091 cm⁻¹, while the C=C stretching of the aromatic ring appears in the 1456-1564 cm⁻¹ region. ijraset.com These bands are consistently used to confirm the synthesis of the monomer and its subsequent incorporation into polymer chains. humanjournals.comripublication.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Studies have utilized both experimental and theoretical (DFT) approaches to assign the vibrational modes of N-(4-nitrophenyl)maleimide. researchgate.netderpharmachemica.com For instance, the N-O stretching vibration is experimentally observed at 1508 cm⁻¹. derpharmachemica.com Raman imaging has proven effective in studying phase separation in dynamic polymer networks, a principle that could be applied to study the homogeneity and potential polymorphic domains in materials derived from N-(4-nitrophenyl)maleimide. acs.org While the reviewed literature extensively uses FT-IR, detailed studies on polymorph discrimination of this specific compound using vibrational spectroscopy are an area for further research.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic & Alkene C-H Stretch | 3091.3, 2980.8 | ijraset.com |

| Imide C=O Stretch | 1797, 1708 | ijraset.com |

| Aromatic C=C Stretch | 1564, 1456 | ijraset.com |

| Asymmetric Ar-NO₂ Stretch | 1504 | ijraset.com |

| Symmetric Ar-NO₂ Stretch | 1335 | ijraset.com |

| 1,4 Disubstituted Benzene (B151609) | 856 | ijraset.com |

X-ray Diffraction Techniques (Single Crystal and Powder Diffraction) for Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: The crystal structure of N-(4-nitrophenyl)maleimide has been determined using single-crystal XRD. iucr.org It is reported to be isostructural with N-(4-nitrophenyl)succinimide at 293 K. iucr.org Such analyses provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. For instance, the crystal structure of the related N-(4-chlorophenyl)maleimide reveals a dihedral angle of 47.54 (9)° between the benzene and maleimide rings, a parameter that influences polymerization properties. researchgate.net Similar detailed structural parameters for N-(4-nitrophenyl)maleimide are accessible through crystallographic databases. nih.goviucr.org

Powder X-ray Diffraction (PXRD): While single crystals provide the most detailed structural data, many materials are only available as polycrystalline powders. PXRD is used to identify the crystalline phases present in a bulk sample. It is an essential tool for studying polymorphism, as different polymorphs will give distinct diffraction patterns. In cases where single crystals are unobtainable, crystal structures can sometimes be solved directly from high-quality powder diffraction data, often guided by solid-state NMR and computational modeling. rsc.org For N-(4-nitrophenyl)maleimide and its polymers, PXRD can be used to assess the degree of crystallinity and identify different crystalline forms that may arise under various processing conditions.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 14.331 (5) | researchgate.net |

| b (Å) | 7.769 (5) | researchgate.net |

| c (Å) | 17.558 (5) | researchgate.net |

| β (°) | 91.969 (5) | researchgate.net |

| Volume (ų) | 1953.7 (15) | researchgate.net |

Note: Detailed crystallographic data for N-(4-nitrophenyl)maleimide is available in structural databases but was not fully detailed in the reviewed articles. Data for a closely related isomer is presented for illustrative purposes.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior

Thermal analysis techniques are employed to study the effect of heat on a material's properties. They are vital for determining the processing window and thermal stability of polymers.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting (Tₘ), crystallization (T꜀), and the glass transition (T₉). The melting point of N-(4-nitrophenyl)maleimide monomer is reported to be in the range of 169-172°C. ripublication.comavantorsciences.com In studies of polymers derived from N-substituted maleimides, DSC is used to characterize their thermal behavior. For example, in the study of polymers from N-[4-(azidocarbonyl)phenyl]maleimide, DSC revealed a strong exothermic event around 130°C, indicating a chemical reaction (decomposition of the azide (B81097) group). kpi.uacapes.gov.br This highlights the utility of DSC in understanding the phase behavior and reactivity of maleimide-based systems upon heating.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition. TGA is widely used to assess the heat resistance of polymers made from N-(4-nitrophenyl)maleimide. humanjournals.comijert.orgresearchgate.net Studies on homopolymers and copolymers of N-(4-nitrophenyl)maleimide show that their thermal stability is high, often with decomposition temperatures starting around 250°C or higher. researchgate.netijraset.com The thermal stability can be influenced by the comonomer used in copolymerization. ijert.org TGA thermograms provide critical data on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual char at high temperatures.

| Material | Technique | Observation | Value (°C) | Reference |

|---|---|---|---|---|

| N-(4-nitrophenyl)maleimide Monomer | Melting Point Apparatus | Melting Point | 169 | ripublication.com |

| N-(4-nitrophenyl)maleimide Monomer | Melting Point Apparatus | Melting Point | 120 | issuu.com |

| Homopolymer of N-(4-Nitrophenyl) maleimide | TGA | Initial Decomposition Temperature | ~250 | researchgate.net |

| Polymer from N-[4-(azidocarbonyl)phenyl]maleimide | DSC | Exothermic Peak | ~130 | kpi.uacapes.gov.br |

Note: Discrepancies in reported melting points can arise from different experimental conditions or sample purities.

Environmental Transformation Mechanisms

Photodegradation Pathways in Aqueous and Solid Phases

Cinnamic Acid:

The photodegradation of trans-cinnamic acid has been observed under UVB irradiation in various media. tandfonline.com The rate of degradation is significantly influenced by the pH of the medium, with a decrease in degradation as the pH increases from 3.60 to 7.40. tandfonline.com For instance, in aqueous solutions, the degradation rate constant at pH 3.60 is higher than at pH 7.40. tandfonline.com The presence of surfactants, such as in micellar solutions, can offer a protective effect, slowing down the photodegradation of cinnamic acid. tandfonline.comtandfonline.com Emulsions have been shown to be particularly effective at protecting cinnamic acid from photodegradation. tandfonline.com

In the presence of photocatalysts like titanium dioxide (TiO2) and UV radiation, trans-cinnamic acid can be completely degraded. nih.gov The mechanistic pathway for the photodegradation of cinnamic acids can involve electron transfer processes, with both singlet and triplet excited states of photocatalysts playing a role. rsc.org Studies using pyrylium (B1242799) and thiapyrylium salts as solar photocatalysts have demonstrated high degradation percentages (60–70%) of cinnamic acid derivatives. rsc.org The primary photodegradation pathway in these systems involves the triplet state of the photocatalyst. rsc.org

Interactive Data Table: Photodegradation of Cinnamic Acid

| Medium | Condition | Observation | Reference(s) |

| Aqueous Solution | Increasing pH (3.60 to 7.40) | Decreased photodegradation rate | tandfonline.comtandfonline.com |

| Tween-20 Micelles | Presence of surfactant | Protective effect, slows degradation | tandfonline.comtandfonline.com |

| O/W Emulsions | Emulsified system | Most efficient protective system | tandfonline.com |

| Liposomes | Liposomal dispersion | Lower protective ability than emulsions | tandfonline.com |

| Aqueous TiO2 | UV irradiation | Complete degradation | nih.gov |

| Pyrylium/Thiapyrylium Salts | Solar irradiation | 60-70% degradation | rsc.org |

1-aminopropan-2-ol is expected to degrade relatively quickly in the atmosphere. The primary mechanism is reaction with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life is approximately 9.9 hours. nih.gov Studies on related aminoalcohols have shown that photodegradation in aqueous solutions can occur, with the rate being highly dependent on pH. nih.gov For example, the photodegradation of certain nitrophenylamino-propan-2-ol derivatives is significantly enhanced at higher pH values. nih.govacs.org While direct studies on the aqueous photodegradation of 1-aminopropan-2-ol are limited, the behavior of analogous compounds suggests that pH could be a critical factor. nih.govacs.org

Abiotic Hydrolysis and Oxidation Mechanisms

Cinnamic Acid:

The hydrolysis of cinnamic acid itself under normal environmental conditions is not extensively documented, suggesting it is relatively stable. However, studies on cinnamic acid esters indicate that hydrolysis to cinnamic acid can occur in the presence of an acid catalyst. google.com This process can be facilitated by introducing water or steam and removing the resulting alcohol. google.com The hydrolysis of related compounds like 2-(2'-cyanophenyl)-cinnamic acid proceeds through intermediate steps, indicating that the core structure can undergo transformation under specific conditions. acs.org Metal ions have also been shown to catalyze the hydrolysis of mixed cinnamic acid anhydrides. acs.org

1-Aminopropan-2-ol:

1-aminopropan-2-ol is soluble in water and is not expected to undergo significant abiotic hydrolysis under typical environmental pH conditions. fishersci.com Information regarding its abiotic oxidation in aqueous environments is scarce, but its rapid atmospheric oxidation by hydroxyl radicals suggests it is susceptible to oxidative degradation pathways. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

Cinnamic Acid:

The sorption of cinnamic acid to environmental matrices is influenced by the properties of both the acid and the sorbent. Studies on ferrihydrite, an iron oxyhydroxide common in soils, show that cinnamate (B1238496) sorption is an endothermic and entropy-driven process, consistent with an outer-sphere complexation mechanism involving electrostatic and physisorption interactions. acs.org The presence and type of functional groups on the cinnamic acid ring, such as hydroxyl (OH) and methoxy (B1213986) (OCH3) groups, affect the sorption energetics. acs.org For instance, hydroxylated derivatives exhibit exothermic sorption. acs.org Cinnamic acid can also be used to modify biochar, enhancing its capacity to adsorb pollutants like methylene (B1212753) blue and ciprofloxacin. mdpi.com The sorption of lignin-derived aromatic structures, including those related to cinnamic acid, to mineral phases like Al and Fe oxyhydroxides is a key process in the stabilization of organic matter in soils. researchgate.net

Interactive Data Table: Sorption of Cinnamic Acid Derivatives on Ferrihydrite

| Compound | Molar Heat of Sorption (kJ mol⁻¹) | Sorption Characteristic | Reference(s) |

| Cinnamate | 1.17 | Endothermic, Entropy-driven | acs.org |

| Hydroxylated Derivatives | Not specified | Exothermic | acs.org |

1-Aminopropan-2-ol:

Based on its experimental log Kow of -0.96, 1-aminopropan-2-ol has a very low potential for adsorption to soil and sediment. nih.gov The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is 7.1, which suggests very high mobility in soil. nih.gov Its high water solubility further indicates that it will likely remain in the aqueous phase and be mobile in the environment. fishersci.com The low adsorption potential is also supported by a log Koc of 1.53 for the charged molecule at pH 7. europa.eu Therefore, significant sorption to activated sludge, suspended matter, or sediment particles is unlikely. europa.eu

Biotransformation Pathways and Metabolite Identification

Cinnamic Acid:

Cinnamic acid and its derivatives are subject to microbial degradation through both aerobic and anaerobic pathways. researchgate.net A common initial step in the biodegradation is β-oxidation, leading to the key intermediate benzoyl-CoA. researchgate.net Under aerobic conditions, benzoyl-CoA can be further transformed to compounds like protocatechuic acid, which then undergoes ring cleavage. researchgate.net

Several microorganisms have been shown to degrade cinnamic acid. For example, a strain of Mucor sp. can biotransform cinnamic acid to acetophenone (B1666503) through a process resembling α,β-oxidation. researchgate.net In another study, catalase from Sechium edule was found to biodegrade cinnamic acid into styrene (B11656) and benzaldehyde. benthamdirect.com Stenotrophomonas sp. TRMK2 has been shown to degrade cinnamic acid via phenylpropionic acid and m-hydroxyphenylpropionic acid to 2,3-dihydroxyphenylpropionic acid. nih.gov Plant cell cultures of Eucalyptus perriniana can convert cinnamic acid into its β-D-glucopyranosyl ester and p-coumaric acid. nih.gov

Identified Metabolites of Cinnamic Acid Biotransformation:

| Metabolite | Transforming Organism/System | Reference(s) |

| Benzaldehyde | Sechium edule catalase | benthamdirect.com |

| Styrene | Sechium edule catalase | benthamdirect.com |

| Benzoic acid | Sechium edule catalase | benthamdirect.com |

| Acetophenone | Mucor sp. JX23 | researchgate.net |

| Cinnamic acid β-D-glucopyranosyl ester | Eucalyptus perriniana cell cultures | nih.gov |

| p-Coumaric acid | Eucalyptus perriniana cell cultures | nih.gov |

| Phenylpropionic acid | Stenotrophomonas sp. TRMK2 | nih.gov |

| m-Hydroxyphenylpropionic acid | Stenotrophomonas sp. TRMK2 | nih.gov |

| 2,3-Dihydroxyphenylpropionic acid | Stenotrophomonas sp. TRMK2 | nih.gov |

| Benzoyl-CoA | General microbial degradation pathway | researchgate.net |

1-Aminopropan-2-ol:

1-aminopropan-2-ol is known to be a product of microbial metabolism and is itself readily biodegradable. nih.gov Pseudomonas species can metabolize 1-aminopropan-2-ol. medchemexpress.comglpbio.com The metabolic pathway in Pseudomonas sp. N.C.I.B. 8858 involves the phosphorylation of 1-aminopropan-2-ol to 1-aminopropan-2-ol O-phosphate by an amino alcohol kinase. nih.govportlandpress.com This intermediate is then converted to propionaldehyde (B47417) by an amino alcohol O-phosphate phospho-lyase. nih.govnih.gov The propionaldehyde is subsequently oxidized to propionate (B1217596) by an aldehyde dehydrogenase. nih.gov In Pseudomonas putida, a similar pathway involving the O-phosphate ester, propionaldehyde, and propionate is suggested. nih.gov The (R)-enantiomer of 1-aminopropan-2-ol is metabolized to aminoacetone by the enzyme (R)-aminopropanol dehydrogenase. wikipedia.org

Identified Metabolites of 1-Aminopropan-2-ol Biotransformation:

| Metabolite | Transforming Organism/System | Reference(s) |

| 1-Aminopropan-2-ol O-phosphate | Pseudomonas sp. | nih.govportlandpress.com |

| Propionaldehyde | Pseudomonas sp. | nih.govnih.gov |

| Acetaldehyde | Pseudomonas sp. | nih.gov |

| Propionate | Pseudomonas sp. | nih.gov |

| Acetate | Pseudomonas sp. | nih.gov |

| Aminoacetone | (R)-aminopropanol dehydrogenase | wikipedia.org |

Future Research Directions and Translational Opportunities

Design of Novel Functional Materials Incorporating N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine

The amphiphilic nature of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine makes it an excellent candidate for the development of new functional materials. smolecule.com Its ability to interact with both hydrophobic and hydrophilic environments opens up possibilities in surface engineering and nanotechnology. smolecule.com

Future research could focus on:

Surface Modification: The compound can be used to alter the properties of various surfaces. smolecule.com By grafting it onto material surfaces, it is possible to enhance hydrophilicity, improve adhesion for coatings, or confer biocompatibility to medical devices. smolecule.com

Nanoparticle Synthesis: It shows potential as a stabilizing or capping agent in the creation of nanoparticles. smolecule.com Its presence during synthesis can help control the size and properties of the resulting nanoparticles, which is crucial for their application in fields like catalysis and drug delivery. smolecule.com

Advanced Coatings: Its use as a component in paints and coatings is an established application. blitchem.com Further research could lead to the development of "smart" coatings with enhanced properties, such as anti-fouling surfaces for marine applications or corrosion-resistant films for industrial equipment.

| Potential Application Area | Research Focus | Desired Outcome |

| Surface Engineering | Grafting onto material substrates | Improved hydrophilicity, adhesion, and biocompatibility smolecule.com |

| Nanotechnology | Use as a stabilizer/capping agent | Controlled synthesis of nanoparticles with specific sizes and properties smolecule.com |

| Advanced Coatings | Incorporation into paint and coating formulations | Development of anti-fouling, and corrosion-resistant surfaces blitchem.com |

Exploration of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in Sustainable Chemical Processes

There is a growing trend in the chemical industry toward adopting more sustainable and environmentally friendly practices. datainsightsmarket.com N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine has several characteristics that make it a compound of interest for "green chemistry" initiatives.

Key areas for future sustainable applications include:

Agrochemical Formulations: The compound is utilized in some pesticide formulations to enhance stability and efficacy. blitchem.com Studies have shown that it has a low potential for leaching in soil, which is an environmentally favorable characteristic for agricultural use. smolecule.com Further research could optimize its use to create more effective and less environmentally persistent crop protection products.

Biocidal Applications: It is a highly effective biocidal agent used in industrial disinfectants. blitchem.comeuropa.eu Exploring its use in concentrated or targeted delivery systems could lead to more sustainable hygiene solutions that require lower volumes of active ingredients.

Integration of Computational and Experimental Approaches for Material Discovery

The synergy between computational modeling and experimental validation is a powerful tool in modern materials science. For N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, this integrated approach could accelerate the discovery of new applications.

Future research could involve:

Predictive Modeling: Using computational simulations to predict how the molecule will interact with different surfaces, polymers, or biological molecules. This could identify promising candidates for new composite materials or biomedical applications before undertaking extensive laboratory work.

Mechanism Elucidation: Combining computational studies with experimental data to gain a deeper understanding of its mechanisms of action, for instance, how it disrupts microbial cell membranes. smolecule.com This knowledge is crucial for designing more potent and selective derivatives.

Development of Advanced Spectroscopic Probes for Real-Time Analysis

The ability to detect and quantify N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine accurately is essential for both research and industrial quality control. While several methods exist, there is room for the development of more advanced, real-time analytical techniques.

Recent and future directions in this area include:

Optical Sensing: A colorimetric composite device has been developed for the determination of this compound. researchgate.netresearchgate.net The sensor, based on a film of 1,2-Naphthoquinone-4-sulfonate embedded in a polymer matrix, changes color in the presence of the amine, allowing for visual or digital quantification. researchgate.netresearchgate.net Future work could refine these types of sensors for greater sensitivity and application in diverse media.

Advanced Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully validated for quantifying trace amounts of the compound in complex matrices like dairy products. researchgate.netalfa-chemistry.comresearchgate.net Further development could focus on portable MS systems for on-site analysis.

High-Resolution Spectroscopy: Techniques such as solution Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (LC/HRMS) have been employed to precisely determine the concentration of the active ingredient in commercial raw materials. alfa-chemistry.com

| Analytical Technique | Application | Key Findings |

| Colorimetric Composite Device | Determination in industrial formulations | Enables semi-quantitative visual analysis and quantitative digital analysis. researchgate.netresearchgate.net |

| LC-MS/MS | Quantification of residues in dairy products | Validated for a range of 5–150 µg kg⁻¹ with high precision. researchgate.netalfa-chemistry.comresearchgate.net |

| Solution NMR & LC/HRMS | Purity analysis of raw materials | Overcomes challenges of low purity in commercial products for accurate quantification. alfa-chemistry.com |

Potential for Derivatization as Precursors for Advanced Organic Synthesis

The multiple reactive amine groups in N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine make it a valuable precursor for the synthesis of more complex molecules with specialized functions. smolecule.com

Promising derivatization pathways include:

Synthesis of Novel Surfactants: The compound is a known reactant for producing gluconamide (B1216962) derivatives, which function as cationic surfactants with antimicrobial properties. chemicalbook.com Research into reactions with other hydrophilic moieties could yield a new generation of high-performance surfactants for various applications.

Formation of Esters and Amides: The primary and tertiary amine functionalities can readily react with carboxylic acids and their derivatives to form esters and amides. smolecule.com This opens up a vast chemical space for creating new polymers, adhesives, and other functional materials.

Nucleophilic Substitution: The amine groups can act as nucleophiles, participating in substitution reactions to introduce new functional groups to the molecule, thereby tailoring its chemical and physical properties for specific applications.

The synthesis of the parent compound itself, typically through the reaction of dodecylamine (B51217) with reagents like 3-aminopropylamine or 3-chloropropylamine, highlights the reactivity of its core structure, which can be exploited for creating a diverse library of derivatives. smolecule.com

Q & A

Q. What steps are critical for formulating a testable hypothesis about this compound’s mechanism of action?

- Methodological Answer : Derive hypotheses from literature gaps (e.g., unresolved SAR trends). Design controlled experiments with positive/negative controls, and use statistical power analysis to determine sample size. Frame hypotheses as falsifiable statements (e.g., “X functional group modulates Y activity via Z pathway”) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.